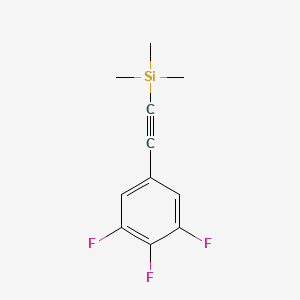

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane

Description

Properties

Molecular Formula |

C11H11F3Si |

|---|---|

Molecular Weight |

228.28 g/mol |

IUPAC Name |

trimethyl-[2-(3,4,5-trifluorophenyl)ethynyl]silane |

InChI |

InChI=1S/C11H11F3Si/c1-15(2,3)5-4-8-6-9(12)11(14)10(13)7-8/h6-7H,1-3H3 |

InChI Key |

DXYJNFXSJYLMKH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC(=C(C(=C1)F)F)F |

Origin of Product |

United States |

Preparation Methods

Sonogashira Coupling with Trimethylsilyl Acetylene

Reaction Overview

The most widely reported method involves a Sonogashira cross-coupling reaction between 3,4,5-trifluorophenyl bromide and trimethylsilyl acetylene (TMSA). This approach leverages palladium and copper catalysts to form the carbon-carbon bond between the aryl halide and terminal alkyne.

Procedure (Adapted from):

Reagents :

- 3,4,5-Trifluorophenyl bromide (5.00 mmol, 1.00 equiv)

- Trimethylsilyl acetylene (1.20 equiv)

- Pd(PPh₃)₂Cl₂ (0.00200 equiv)

- CuI (0.00100 equiv)

- Dry triethylamine (Et₃N, 15.0 mL)

Conditions :

- Conducted under nitrogen atmosphere in a Schlenk tube.

- Heated at 80°C for 12 hours .

Workup :

- Reaction mixture filtered and concentrated.

- Purification via column chromatography (ethyl acetate/hexane) yields the product.

Key Advantages:

Large-Scale Synthesis via Polar Aprotic Solvent Systems

Industrial Adaptation

A patented large-scale method optimizes reaction conditions for industrial production, emphasizing toluene or polar aprotic solvents (e.g., DMF) to enhance solubility and reaction efficiency.

Procedure (Adapted from):

Reagents :

- 3,4,5-Trifluorophenyl triflate (20.0 mmol)

- Trimethylsilyl acetylene (1.20 equiv)

- Triethylamine (1.40 equiv)

- Pd catalyst (unspecified, likely Pd(PPh₃)₄)

Conditions :

- Conducted at 15–25°C under inert atmosphere .

- Reaction time: 1 hour after fluoride source addition.

Workup :

- Extraction with ethyl acetate and water.

- Drying over Na₂SO₄ and solvent evaporation.

Key Advantages:

Comparative Analysis of Methods

Critical Considerations

- Catalyst Selection : Palladium-copper systems are optimal for avoiding homocoupling byproducts.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve aryl triflate reactivity but may complicate purification.

- Fluoride Sensitivity : The trifluorophenyl group necessitates careful handling to prevent defluorination.

Chemical Reactions Analysis

Types of Reactions

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane undergoes various types of chemical reactions, including:

Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction Reactions: The phenyl ring can undergo reduction to form partially or fully hydrogenated products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides and nucleophiles such as Grignard reagents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

Substitution Reactions: Products include various substituted phenyl compounds.

Oxidation Reactions: Products include aldehydes and ketones.

Reduction Reactions: Products include partially or fully hydrogenated phenyl compounds.

Scientific Research Applications

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: It is employed in the development of fluorinated compounds for biological studies, including imaging and drug design.

Medicine: It is investigated for its potential use in the synthesis of pharmaceuticals and bioactive molecules.

Mechanism of Action

The mechanism of action of Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trimethylsilyl group can stabilize intermediates in organic reactions, while the ethynyl and trifluorophenyl groups provide sites for further functionalization. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties:

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The 3,4,5-trifluorophenyl group in the main compound provides strong electron withdrawal, enhancing alkyne reactivity in CuAAC. This contrasts with 4-CF₃ (para-trifluoromethyl), which offers moderate EWG effects but may reduce steric hindrance compared to the tri-fluorinated analog .

Steric Considerations:

- The 3,4,5-trifluorophenyl group creates significant steric bulk, which may slow reaction kinetics but improve binding specificity in galectin inhibitors .

- Phenylethynyl and phenylsulfanyl substituents introduce planar vs. bulky thioether groups, respectively, affecting solubility and coupling efficiency .

Reactivity in Catalytic Reactions

- CuAAC Efficiency: The main compound’s fluorine array enables rapid triazole formation at 100°C in DMF, outperforming non-fluorinated analogs in galectin inhibitor synthesis .

- Sonogashira Coupling: 4-CF₃ and 4-phenylethynyl derivatives show compatibility with Pd/Cu catalysts, but yields vary (66% vs. mechanistic focus) due to substituent electronic profiles .

Biological Activity

Trimethyl((3,4,5-trifluorophenyl)ethynyl)silane is a silane compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a trifluorophenyl group attached to an ethynyl moiety, with three methyl groups on the silicon atom. This unique structure contributes to its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit significant biological activity through various mechanisms:

- Inhibition of Galectin-3 : Studies have shown that silane derivatives can inhibit galectin-3, a carbohydrate-binding protein involved in fibrosis and cancer progression. The introduction of the trifluorophenyl group enhances binding affinity and selectivity towards galectin-3, making these compounds promising candidates for therapeutic applications .

- Antifibrotic Effects : Compounds derived from silanes have demonstrated antifibrotic properties in animal models. For instance, in mouse models of liver fibrosis, these compounds reduced profibrotic gene expression and displayed significant antifibrotic activity .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for assessing its potential as a therapeutic agent. Key parameters include:

- Clearance Rates : Studies have measured hepatic clearance rates in mice, indicating variability among different silane derivatives. For example, certain compounds exhibited significantly higher clearance rates than others, suggesting differences in bioavailability and systemic exposure following oral administration .

- Protein Binding : The free fraction of the compound in plasma can influence its efficacy. Data suggests that variations in protein binding percentages can impact the pharmacokinetic behavior of these compounds .

Case Studies

Several case studies highlight the biological activity of this compound:

- Antitumor Activity : In vitro studies have shown that silane derivatives can induce apoptosis in various cancer cell lines. For instance, one study reported that a related compound significantly inhibited cell proliferation in breast cancer cell lines .

- Fibrosis Models : In animal models of pulmonary fibrosis induced by bleomycin, silane derivatives demonstrated a reduction in fibrosis markers and improved lung function metrics compared to control groups .

Comparative Data Table

The following table summarizes key pharmacokinetic parameters for various silane derivatives related to this compound:

| Compound | Hepatic Clint (μL/min/10^6 cells) | In Vivo PK Mouse CL (mL/min/kg) | F% In Vivo PK Mouse | Vd (L/kg) | Protein Binding (%) |

|---|---|---|---|---|---|

| 11b | 0.7 | 1.2 | 75 | 0.4 | 20 |

| 11c | 0.8 | 3.9 | 95 | 0.9 | 80 |

| 11d | 0.15 | 10.6 | 68 | 1.1 | 39 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.